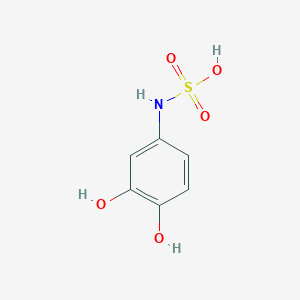

Pyrocatechol-4-ammonium sulfonate

Description

Properties

Molecular Formula |

C6H7NO5S |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

(3,4-dihydroxyphenyl)sulfamic acid |

InChI |

InChI=1S/C6H7NO5S/c8-5-2-1-4(3-6(5)9)7-13(10,11)12/h1-3,7-9H,(H,10,11,12) |

InChI Key |

OBOQCKWXQWORRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Pyrocatechol

Pyrocatechol itself is typically prepared by hydroxylation of phenol using hydrogen peroxide in the presence of acid catalysts, including heterogeneous catalysts such as titanium silicalite (TS-1) or other zeolites. This process yields a mixture of dihydroxybenzenes including pyrocatechol, hydroquinone, and minor by-products like resorcinol and pyrogallol. Purification of pyrocatechol from this mixture is achieved by crystallization from aqueous solutions, often involving evaporation and concentration steps to reach high purity (up to 99.995%) with high yield (>90%).

Sulfonation of Pyrocatechol

The sulfonation step introduces the sulfonate group (-SO3H) onto the pyrocatechol molecule, typically at the 4-position relative to the hydroxyl groups. Sulfonation can be performed using chlorosulfuric acid or sulfur trioxide reagents, which react with the aromatic ring to form sulfonic acid derivatives.

- A general procedure involves reacting pyrocatechol with chlorosulfuric acid or related sulfonating agents under controlled conditions (temperature, solvent) to yield pyrocatechol sulfonic acid intermediates.

- The reaction is typically carried out in anhydrous organic solvents such as dichloromethane or chloroform to control reactivity and avoid side reactions.

Purification and Characterization

- The crude ammonium sulfonate salt is purified by recrystallization from suitable solvents (e.g., water, ethanol) to obtain a white crystalline solid.

- Characterization is performed using spectroscopic methods such as NMR (1H and 13C), infrared spectroscopy, and mass spectrometry to confirm structure and purity.

- Melting point determination and chromatographic techniques (TLC, GC-MS) are also used for quality control.

Summary Table of Preparation Steps

Research Findings and Analysis

- The sulfonation reaction requires careful control of temperature and solvent to avoid over-sulfonation or degradation of pyrocatechol.

- Use of ammonium formate as the ammonium source is preferred due to its solubility and mild reaction profile.

- The purification process is critical to remove residual phenolic impurities and unreacted starting materials, ensuring high purity for industrial applications.

- The overall yield of this compound is reported to be high (83–97%) when using optimized chromatographic purification.

- No direct industrial-scale synthesis protocols for this compound were found, but methods for related ammonium sulfonate salts and pyrocatechol derivatives provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzenesulfonic acid monoammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The hydroxyl groups and the sulfonic acid group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the sulfonic acid group.

Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

3,4-Dihydroxybenzenesulfonic acid monoammonium salt has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in biochemical assays and as a reagent in enzyme studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-dihydroxybenzenesulfonic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on PFAS , which are structurally distinct (fluorinated alkyl chains with sulfonate/carboxylate groups). These are persistent environmental pollutants with endocrine-disrupting properties. Key findings from the evidence include:

Table 1: PFAS Comparison

Key Contrasts with Pyrocatechol-4-ammonium Sulfonate:

Structural Differences : PFAS feature fluorinated carbon chains, while this compound is aromatic with hydroxyl and sulfonate groups.

Environmental Fate : PFAS are highly persistent; catechol derivatives are typically more biodegradable due to aromatic ring cleavage pathways.

Toxicity Mechanisms : PFAS disrupt lipid metabolism via PPARα; catechol derivatives may act as pro-oxidants or metal chelators.

Critical Limitations of the Evidence

- No data on this compound’s synthesis, applications, or toxicity.

- All cited studies focus on PFAS, which are unrelated structurally or functionally.

- The compound in (4-Phosphono-L-phenylalanine) is also unrelated.

Recommendations for Further Research

To address this discrepancy:

Verify the correct compound name or intended focus (e.g., whether the query pertains to PFAS instead).

Consult databases like SciFinder or Reaxys for this compound’s properties.

Compare with true analogs, such as catechol sulfonates (e.g., tiron) or ammonium sulfonate salts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Pyrocatechol-4-ammonium sulfonate, and how can researchers verify the compound's purity?

- Answer : Synthesis typically involves sulfonation of pyrocatechol followed by ammonium salt formation. Researchers should consult platforms like SciFinder or Reaxys to confirm whether the compound is novel or has prior synthetic routes . Purity verification requires analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) for quantifying impurities.

- Melting Point Analysis to compare with literature values (if available) .

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.

- Example Table :

| Analytical Method | Key Parameter | Reference Standard |

|---|---|---|

| HPLC | Purity ≥98% | USP guidelines |

| NMR (¹H, ¹³C) | Peak alignment | PubChem data |

Q. How can researchers characterize the functional groups in this compound?

- Answer : Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify sulfonate (-SO₃⁻) and ammonium (-NH₄⁺) groups. For example, FTIR peaks near 1180–1120 cm⁻¹ indicate sulfonate stretching, while NH₄⁺ vibrations appear at 1400–1450 cm⁻¹ . Cross-validate with X-ray Photoelectron Spectroscopy (XPS) for elemental composition .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Answer : Design stability studies using:

- pH Titration Experiments : Monitor decomposition via UV-Vis spectroscopy at pH 2–12.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.

- Reference : Similar sulfonate compounds show degradation above 200°C or in strongly alkaline conditions .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data when studying this compound’s reactivity?

- Answer :

- Systematic Review : Follow Cochrane guidelines to evaluate methodological biases (e.g., inconsistent surfactant use in extraction protocols) .

- Example Contradiction : Variability in extraction efficiency due to sodium dodecylbenzene sulfonate concentration (optimal at 40 mg/L) .

- Resolution : Replicate experiments with controlled surfactant levels and use Design Expert Software for response surface analysis .

Q. What experimental design principles apply when investigating this compound’s interactions with biological systems?

- Answer :

- Inclusion of Controls : Use negative (solvent-only) and positive controls (e.g., known enzyme inhibitors).

- Dose-Response Curves : Test concentrations spanning 3–5 orders of magnitude.

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, as outlined in systematic review frameworks .

Q. How can researchers optimize protocols for quantifying this compound in complex matrices (e.g., environmental samples)?

- Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with cation-exchange cartridges to isolate the ammonium group.

- Detection : Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity.

- Interference Mitigation : Add surfactants (e.g., sodium dodecylbenzene sulfonate) to reduce adsorption losses .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Answer :

- Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism.

- Uncertainty Quantification : Calculate confidence intervals for IC₅₀/EC₅₀ values .

Q. How should researchers document and report synthetic yields and analytical data?

- Answer :

- Structured Reporting : Include raw data tables, NMR/FTIR spectra, and purity metrics in supplementary materials.

- Example Template :

| Batch No. | Yield (%) | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|

| 1 | 72 | 98.5 | 215–217 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.